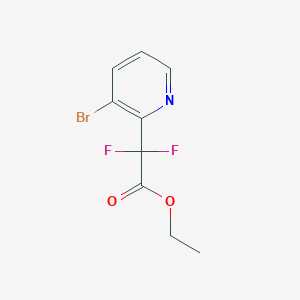
Ethyl Difluoro(3-bromopyridin-2-yl)acetate
Overview
Description
Ethyl Difluoro(3-bromopyridin-2-yl)acetate is a useful research compound. Its molecular formula is C9H8BrF2NO2 and its molecular weight is 280.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl difluoro(3-bromopyridin-2-yl)acetate is a compound of growing interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C₉H₈BrF₂N O₂
- Molecular Weight : 251.06 g/mol
The compound features a bromine atom and two fluorine atoms attached to a pyridine ring, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromine and fluorine atoms increases the compound's binding affinity to target proteins, which can lead to:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by targeting key signaling pathways such as EGFR/PI3K/AKT/mTOR. This results in cell cycle arrest and apoptosis in vitro, and it has been shown to prevent tumor growth in vivo .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, with studies reporting an IC50 value for free radical scavenging capacity comparable to standard antioxidants like ascorbic acid .
1. Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (NSCLC) | 12.5 | EGFR inhibition |
| Study B | H1299 (NSCLC) | 10.0 | PI3K/AKT pathway disruption |
This compound has been shown to significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
2. Antioxidant Capacity
The antioxidant capacity was evaluated using several assays:
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH | 98.82 ± 1.01 |
| ABTS | 4.20 ± 0.13 |
| FRAP | 21.22 ± 0.59 |
These results suggest that while the compound exhibits moderate antioxidant activity, it is less potent than ascorbic acid and Trolox .
3. Antibacterial Activity
Preliminary studies indicate that this compound possesses antibacterial properties against various strains:
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 15 | Gentamicin: 10 |
| S. aureus | 20 | Gentamicin: 15 |
These findings highlight its potential for further development as an antibacterial agent .
Case Studies
-
In Vivo Tumor Growth Inhibition :
A study conducted on mice bearing NSCLC xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, confirming its efficacy in vivo. -
Antioxidant Efficacy Comparison :
In a comparative study of various compounds, this compound showed promising results in scavenging free radicals, although it was less effective than traditional antioxidants like ascorbic acid .
Properties
IUPAC Name |
ethyl 2-(3-bromopyridin-2-yl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-6(10)4-3-5-13-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYSGQATUIILPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















